N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1165796-37-1
VCID: VC11800452
InChI: InChI=1S/C17H20N4O/c1-12(2)15-10-16(20-19-15)17(22)21-18-11-13(3)9-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)(H,21,22)/b13-9+,18-11+
SMILES: CC(C)C1=CC(=NN1)C(=O)NN=CC(=CC2=CC=CC=C2)C
Molecular Formula: C17H20N4O
Molecular Weight: 296.37 g/mol

N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

CAS No.: 1165796-37-1

Cat. No.: VC11800452

Molecular Formula: C17H20N4O

Molecular Weight: 296.37 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide - 1165796-37-1

Specification

CAS No. 1165796-37-1
Molecular Formula C17H20N4O
Molecular Weight 296.37 g/mol
IUPAC Name N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C17H20N4O/c1-12(2)15-10-16(20-19-15)17(22)21-18-11-13(3)9-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)(H,21,22)/b13-9+,18-11+
Standard InChI Key WFBYKVBYAXSNGI-GHDXNLEMSA-N
Isomeric SMILES CC(C)C1=CC(=NN1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/C
SMILES CC(C)C1=CC(=NN1)C(=O)NN=CC(=CC2=CC=CC=C2)C
Canonical SMILES CC(C)C1=CC(=NN1)C(=O)NN=CC(=CC2=CC=CC=C2)C

Introduction

N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in the field of organic chemistry due to its unique structural features. This compound contains a pyrazole ring, a phenylpropene moiety, and a propan-2-yl group, making it an interesting subject for pharmaceutical and material science research.

Key Features:

  • Molecular Formula: C17H20N4O

  • Molecular Weight: Approximately 296.37 g/mol

  • Synonyms: 1165796-37-1, MLS000591354, CHEMBL1987071, STK108800

Synthesis of N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide with (1E,2E)-2-methyl-3-phenylprop-2-en-1-one. This reaction usually occurs in the presence of a catalyst, such as acetic acid, under controlled temperature and pH conditions to ensure the desired product is obtained.

Synthesis Steps:

  • Preparation of Starting Materials: Synthesize 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide and (1E,2E)-2-methyl-3-phenylprop-2-en-1-one.

  • Condensation Reaction: Combine the starting materials in the presence of a catalyst (e.g., acetic acid) under controlled conditions.

  • Purification: Purify the product using recrystallization or chromatography techniques.

Structural Features and Biological Activities

The compound's structure includes a pyrazole ring, which is known for its diverse biological activities, including anticancer and antioxidant properties . The presence of a phenylpropene moiety and a propan-2-yl group enhances its reactivity and potential biological interactions.

Potential Applications:

  • Pharmaceutical Research: Due to its structural complexity, it may exhibit various pharmacological activities, such as anticancer or anti-inflammatory effects.

  • Material Science: Its unique structure could be beneficial in developing new materials with specific properties.

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